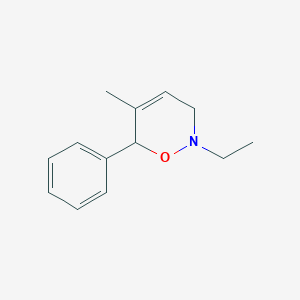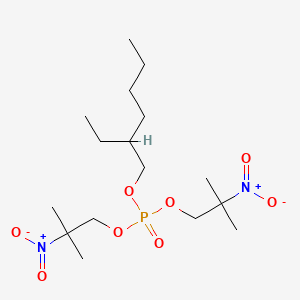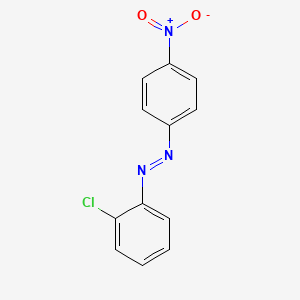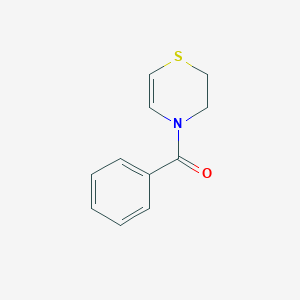
(2,3-Dihydro-4H-1,4-thiazin-4-yl)(phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,3-Dihydro-4H-1,4-thiazin-4-yl)(phenyl)methanone is a heterocyclic compound that features a thiazine ring fused with a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2,3-Dihydro-4H-1,4-thiazin-4-yl)(phenyl)methanone typically involves the cyclization of an imine with a thiocarboxylic acid. One common method is the cyclization of an imine with a 3-thiocarboxylic acid . The reaction conditions often include the use of solvents such as ethanol or dioxane and may require heating under reflux conditions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of green chemistry are increasingly being applied to the synthesis of thiazine derivatives, aiming to reduce environmental impact and improve efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: (2,3-Dihydro-4H-1,4-thiazin-4-yl)(phenyl)methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding thiazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the thiazine ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols are frequently employed.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
(2,3-Dihydro-4H-1,4-thiazin-4-yl)(phenyl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Wirkmechanismus
The mechanism of action of (2,3-Dihydro-4H-1,4-thiazin-4-yl)(phenyl)methanone involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or interfere with cellular pathways by interacting with receptors. The exact molecular targets and pathways can vary depending on the specific application and the structural modifications of the compound .
Vergleich Mit ähnlichen Verbindungen
Imidazo[2,1-b][1,3]thiazines: These compounds share a similar thiazine ring structure and exhibit comparable biological activities.
Benzothiazines: These derivatives also contain a thiazine ring and are known for their medicinal properties.
Uniqueness: (2,3-Dihydro-4H-1,4-thiazin-4-yl)(phenyl)methanone is unique due to its specific combination of a thiazine ring with a phenyl group, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
64416-12-2 |
|---|---|
Molekularformel |
C11H11NOS |
Molekulargewicht |
205.28 g/mol |
IUPAC-Name |
2,3-dihydro-1,4-thiazin-4-yl(phenyl)methanone |
InChI |
InChI=1S/C11H11NOS/c13-11(10-4-2-1-3-5-10)12-6-8-14-9-7-12/h1-6,8H,7,9H2 |
InChI-Schlüssel |
KZHIOZSYPGDCKB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSC=CN1C(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[2-Methyl-5-(propan-2-yl)phenyl]oxolan-2-one](/img/structure/B14508071.png)
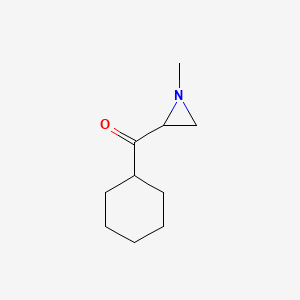
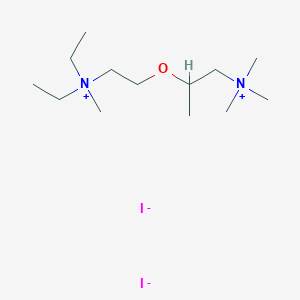
![[2-(Benzenesulfonyl)-2-benzylbut-3-en-1-yl]benzene](/img/structure/B14508083.png)

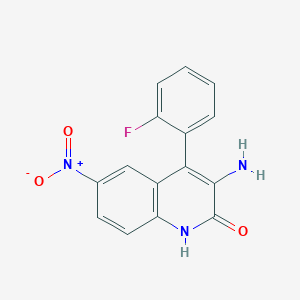


![1-Propanoyl-3-[1-(prop-2-yn-1-yl)piperidin-4-yl]imidazolidin-2-one](/img/structure/B14508118.png)
![[(2-Methoxyoctyl)selanyl]benzene](/img/structure/B14508120.png)
